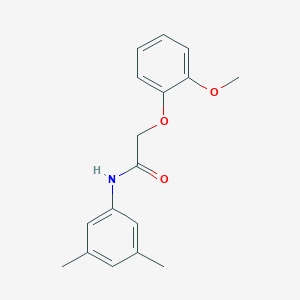
2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as AG-014699, is a novel PARP inhibitor that has gained significant attention in the scientific community due to its potential application in cancer treatment. PARP inhibitors are a class of drugs that target the poly (ADP-ribose) polymerase (PARP) enzyme, which is involved in DNA repair processes. By inhibiting PARP, AG-014699 can induce DNA damage and cell death in cancer cells, making it a promising candidate for cancer therapy.
Mechanism of Action
2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile works by inhibiting the PARP enzyme, which is involved in DNA repair processes. Inhibition of PARP leads to the accumulation of DNA damage, which can induce cell death in cancer cells. 2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to be particularly effective in cancer cells with defects in DNA repair pathways, such as those with BRCA mutations.
Biochemical and Physiological Effects:
2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to induce DNA damage and cell death in cancer cells, leading to tumor regression. In addition, 2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. However, 2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can also induce DNA damage in normal cells, leading to potential toxicity.
Advantages and Limitations for Lab Experiments
2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages for lab experiments, including its high potency and selectivity for PARP inhibition. However, 2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can be difficult to synthesize and purify, which can limit its availability for research purposes. In addition, 2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can induce DNA damage in normal cells, which can complicate interpretation of experimental results.
Future Directions
Future research on 2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile will focus on several areas, including optimization of synthesis methods to improve yield and purity, identification of biomarkers to predict response to treatment, and development of combination therapies to enhance efficacy and reduce toxicity. In addition, further studies are needed to elucidate the mechanisms of resistance to PARP inhibitors and to identify strategies to overcome resistance.
Synthesis Methods
The synthesis of 2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multistep process that includes the reaction of 4-fluoroaniline with 2,6-difluorobenzonitrile to form 2,6-difluoro-4-(4-fluorophenyl)aniline. This intermediate product is then reacted with 7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form 2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. The synthesis of 2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied and optimized to improve yield and purity.
Scientific Research Applications
2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied in preclinical and clinical trials for its potential application in cancer treatment. In preclinical studies, 2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has shown significant antitumor activity in a variety of cancer cell lines, including breast, ovarian, and pancreatic cancer. In clinical trials, 2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has shown promising results in the treatment of BRCA-deficient ovarian and breast cancer.
properties
Product Name |
2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile |
|---|---|
Molecular Formula |
C24H21F2N3O |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H21F2N3O/c1-24(2)11-19-22(20(30)12-24)21(14-3-5-15(25)6-4-14)18(13-27)23(28)29(19)17-9-7-16(26)8-10-17/h3-10,21H,11-12,28H2,1-2H3 |
InChI Key |
IVHIYJIUIYQBKF-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)F)N)C#N)C4=CC=C(C=C4)F)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)F)N)C#N)C4=CC=C(C=C4)F)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B259006.png)


![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)
![5-[(4-Chlorophenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B259011.png)
![N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B259012.png)
![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)
![3-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B259016.png)

![3-[5-(2-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B259019.png)
![ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259020.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)
![N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B259028.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)